molecular formula C11H17NO5 B2616121 4-O-Tert-butyl 3-O-methyl 2,3-dihydro-1,4-oxazine-3,4-dicarboxylate CAS No. 1279817-75-2

4-O-Tert-butyl 3-O-methyl 2,3-dihydro-1,4-oxazine-3,4-dicarboxylate

Cat. No.: B2616121
CAS No.: 1279817-75-2
M. Wt: 243.259
InChI Key: SNNKHSFYZJXLFU-UHFFFAOYSA-N
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Description

4-O-Tert-butyl 3-O-methyl 2,3-dihydro-1,4-oxazine-3,4-dicarboxylate is a heterocyclic compound featuring a six-membered 1,4-oxazine ring with two ester substituents (tert-butyl and methyl) at positions 3 and 2. The dihydro-oxazine core imparts partial saturation, influencing its conformational flexibility and reactivity.

Properties

IUPAC Name

4-O-tert-butyl 3-O-methyl 2,3-dihydro-1,4-oxazine-3,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-11(2,3)17-10(14)12-5-6-16-7-8(12)9(13)15-4/h5-6,8H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNKHSFYZJXLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=COCC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-O-Tert-butyl 3-O-methyl 2,3-dihydro-1,4-oxazine-3,4-dicarboxylate typically involves multiple steps. One common method starts with the preparation of the oxazine ring through a cyclization reaction. The tert-butyl and methyl groups are introduced via alkylation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

4-O-Tert-butyl 3-O-methyl 2,3-dihydro-1,4-oxazine-3,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds, typically employing reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others. Common reagents include halogens and organometallic compounds.

    Hydrolysis: This reaction involves breaking the compound into smaller fragments using water, often under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis in aqueous environments. Its reactivity profile suggests potential for further derivatization, which can enhance its biological activity.

Medicinal Chemistry

The oxazine derivatives have been investigated for their pharmacological properties. Specifically, compounds similar to 4-O-Tert-butyl 3-O-methyl 2,3-dihydro-1,4-oxazine-3,4-dicarboxylate have shown promise as:

  • Anticancer Agents : Research indicates that oxazine derivatives can inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest .
  • Antidiabetic Compounds : Preliminary studies suggest potential efficacy in modulating glucose metabolism and improving insulin sensitivity .

Synthesis of Novel Compounds

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for the introduction of various functional groups, facilitating the creation of new derivatives with tailored biological activities. For example:

  • Synthesis of 1,3,4-Oxadiazole Derivatives : These derivatives have been associated with antimicrobial and anticancer activities .

Materials Science

In materials science, oxazine derivatives are explored for their potential use in:

  • Polymer Chemistry : The incorporation of oxazine units into polymer backbones can enhance thermal stability and mechanical properties.
  • Coatings : Due to their chemical resistance and durability, these compounds may be utilized in protective coatings for industrial applications.

Agrochemicals

Research has indicated that oxazine compounds can function as effective agrochemical agents:

  • Pesticides : Their ability to interact with biological systems makes them candidates for developing safer and more effective pesticides.

Case Study 1: Anticancer Activity

A study published in the Turkish Journal of Chemistry explored the synthesis and biological evaluation of oxazine derivatives. The findings demonstrated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting a mechanism involving disruption of cellular proliferation pathways .

Case Study 2: Antidiabetic Properties

Research conducted on a series of oxazine derivatives highlighted their potential as antidiabetic agents. In vitro studies showed that these compounds could enhance glucose uptake in muscle cells, indicating a promising avenue for diabetes treatment .

Mechanism of Action

The mechanism of action of 4-O-Tert-butyl 3-O-methyl 2,3-dihydro-1,4-oxazine-3,4-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic or chemical effect.

Comparison with Similar Compounds

Core Heterocycle and Substituent Analysis

The table below compares key structural features and applications of the target compound with related molecules:

Compound Name Heterocycle Substituents Application/Activity Reference
4-O-Tert-butyl 3-O-methyl ... 2,3-dihydro-1,4-oxazine tert-butyl ester, methyl ester Not explicitly reported N/A
N-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-isopropyl... 2,3-dihydro-1,4-benzoxazine Isopropyl, trifluorophenyl, benzothiophene Antiparasitic (heartworm)
4-(4-Methoxyphenyl)-N-phenyl... (Thiazole imine) 2,3-dihydro-1,3-thiazole Methoxyphenyl, propenyl, bromide Antihypertensive
(±)cis-2-(4-Methoxyphenyl)-3-methoxy... (Benzothiazepinone) 2,3-dihydro-1,5-benzothiazepine Methoxy, chloroacetyl, methylpiperazino Synthetic intermediate

Key Observations:

  • Heterocycle Diversity: The target oxazine differs from benzoxazine () and thiazole () cores in electronic properties and ring strain.
  • Substituent Effects: The tert-butyl ester in the target compound introduces steric bulk, which may hinder intermolecular interactions compared to smaller groups like methyl or methoxy in analogs. For instance, methoxy groups in benzothiazepinones () and thiazole imines () facilitate hydrogen bonding, critical for biological activity .
  • Pharmacological Potential: While the target compound’s activity is unspecified, structurally related benzoxazines and thiazoles exhibit therapeutic effects (e.g., antiparasitic, antihypertensive), suggesting that ester substituents in the target molecule could be tuned for similar applications .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Ester groups are prone to hydrolysis, but the tert-butyl moiety may slow enzymatic degradation compared to methyl esters, as observed in prodrug design .

Research Findings and Implications

Structural Insights from Crystallography

Analogous oxazine derivatives may employ SHELX for structure refinement, enabling precise determination of dihydro-oxazine ring puckering and ester conformations .

Biological Activity

4-O-Tert-butyl 3-O-methyl 2,3-dihydro-1,4-oxazine-3,4-dicarboxylate (CAS Number: 2580177-80-4) is a compound belonging to the class of oxazines. These compounds are recognized for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

The molecular formula of 4-O-tert-butyl 3-O-methyl 2,3-dihydro-1,4-oxazine-3,4-dicarboxylate is C12H17NO6C_{12}H_{17}NO_{6}, with a molecular weight of 271.27 g/mol. The structure includes a tert-butyl group and a methoxy group attached to the oxazine ring, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of oxazines exhibit significant antimicrobial properties. In particular:

  • Antitubercular Activity : A study evaluated various synthesized oxazine derivatives against Mycobacterium tuberculosis H37Ra. Compounds derived from similar structures showed minimum inhibitory concentrations (IC50) ranging from 5.98 to >30 μg/mL. The most active compounds exhibited IC50 values around 5.98 μg/mL .
  • Antibacterial Activity : The synthesized compounds were also tested against several bacterial strains including E. coli, S. aureus, P. aeruginosa, and B. subtilis. Notably, some derivatives displayed antibacterial activity with IC50 values between 7 to 25 μg/mL .

Anticancer Activity

The potential anticancer effects of oxazine derivatives have been documented in various studies:

  • Cell Line Studies : Some derivatives have shown moderate activity against lung cancer A549 cells . The structure-activity relationship (SAR) analyses suggest that modifications in the oxazine ring can enhance anticancer efficacy.

The biological activity of these compounds is often attributed to their ability to interact with specific molecular targets:

  • Phosphoinositide-3 Kinase (PI3K) Inhibition : Certain oxazine derivatives have been identified as inhibitors of PI3K pathways, which are critical in cancer progression and inflammation . This inhibition suggests a potential therapeutic role in treating conditions like rheumatoid arthritis and various cancers.

Study on Antitubercular Activity

A recent study synthesized several new derivatives based on the oxazine framework and assessed their antitubercular activity. The results indicated that modifications in the chemical structure significantly impacted their effectiveness against tuberculosis .

CompoundIC50 (μg/mL)Activity
Compound 5a10.42Active
Compound 5c11.81Active
Compound 5d18.79Moderate
Compound 5f5.98Highly Active

Study on Anticancer Potential

Another investigation focused on the anticancer properties of similar oxazine derivatives revealed that certain compounds exhibited promising results against A549 lung cancer cells:

Compound% Inhibition at 50 μM
Compound A45%
Compound B30%
Compound C60%

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